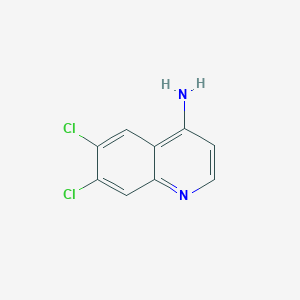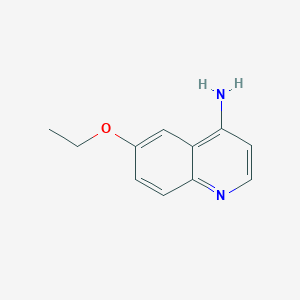![molecular formula C19H19N3O3 B1341422 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide CAS No. 925200-29-9](/img/structure/B1341422.png)
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide” is a compound that belongs to the class of pyrrolo[3,4-c]pyridine derivatives . Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .
Synthesis Analysis
The synthesis of pyrrolo[3,4-c]pyridine derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
Pyrrolo[3,4-c]pyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They can present two isomeric structures: 1H-pyrrolo[3,4-b]pyridines and 2H-pyrrolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[3,4-c]pyridine derivatives are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 .Wissenschaftliche Forschungsanwendungen
Analgesic and Sedative Activity
This compound has been synthesized as a derivative of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity . The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test . All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .
Inhibition of Locomotor Activity
All of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Organic Electronics
This aromatic polymer has electron-withdrawing groups and hence is very useful for the synthesis of narrow band gap donor-acceptor polymers which are used as active semiconductors for organic electronics . They give rise to high power conversion efficiency (PCE) in Organic Photovoltaic (OPV) Cells .
Blood Glucose Reduction
Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Cancer Treatment
This compound is a derivative of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one and has been identified as a potential inhibitor of hematopoietic progenitor kinase 1 (HPK1) . This suggests that it could have potential applications in the treatment of abnormal cell growth, including cancer .
Zukünftige Richtungen
The future directions for research on pyrrolo[3,4-c]pyridine derivatives could involve further exploration of their pharmacological properties and potential therapeutic applications. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have been found , suggesting a wide range of possible future directions for research.
Wirkmechanismus
Target of Action
Similar compounds, such as 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives, have been identified as inhibitors of hematopoietic progenitor kinase 1 (hpk1) . HPK1 plays a crucial role in the immune response and has been implicated in cancer .
Mode of Action
It is plausible that, like other hpk1 inhibitors, it binds to the kinase domain of hpk1, thereby inhibiting its activity .
Biochemical Pathways
Inhibition of hpk1 can affect multiple signaling pathways, including the mapk and nf-kb pathways, which are involved in immune response and cell survival .
Result of Action
Inhibition of hpk1 can lead to altered immune response and potentially inhibit cancer cell growth .
Eigenschaften
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-8-12(2)17(13(3)9-11)21-16(23)5-7-22-18(24)14-4-6-20-10-15(14)19(22)25/h4,6,8-10H,5,7H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYHGAXTVXZKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125313 |
Source


|
| Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide | |
CAS RN |
925200-29-9 |
Source


|
| Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925200-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














